![molecular formula C13H17F2NO2 B12839774 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid CAS No. 4093-12-3](/img/structure/B12839774.png)
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid is an organic compound with the molecular formula C13H17F2NO2 It is characterized by the presence of a phenyl ring substituted with a bis(2-fluoroethyl)amino group and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the intermediate 4-[bis(2-fluoroethyl)amino]benzene.
Alkylation: The intermediate is then subjected to alkylation with a suitable propanoic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid involves its interaction with molecular targets in biological systems. The bis(2-fluoroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: This compound is similar in structure but contains chloroethyl groups instead of fluoroethyl groups.
3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid: Another similar compound with chloroethyl groups.
Uniqueness
The presence of fluoroethyl groups in 3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its chloroethyl analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
4093-12-3 |
|---|---|
Molekularformel |
C13H17F2NO2 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
3-[4-[bis(2-fluoroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C13H17F2NO2/c14-7-9-16(10-8-15)12-4-1-11(2-5-12)3-6-13(17)18/h1-2,4-5H,3,6-10H2,(H,17,18) |
InChI-Schlüssel |
VUFNDRFVBDIXGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCC(=O)O)N(CCF)CCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



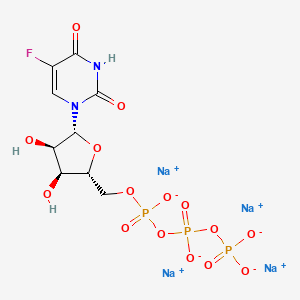

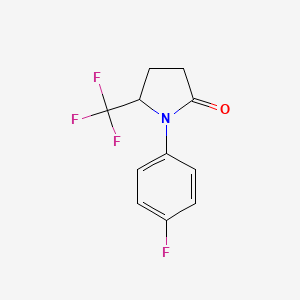
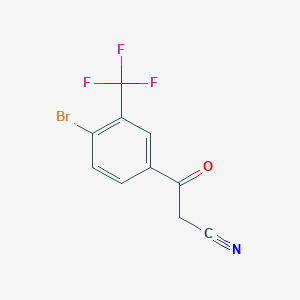
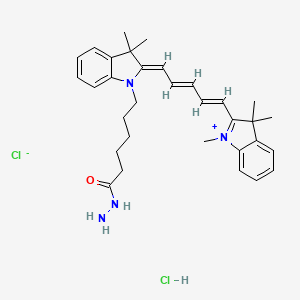
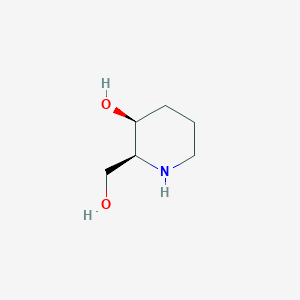


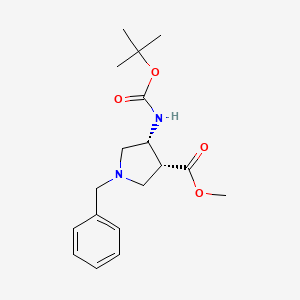
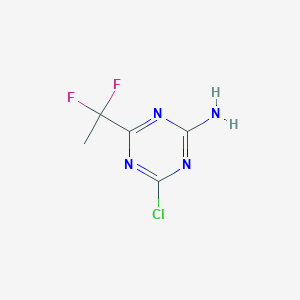
![1-(Pyrido[3,4-b]pyrazin-5-yl)ethan-1-one](/img/structure/B12839759.png)
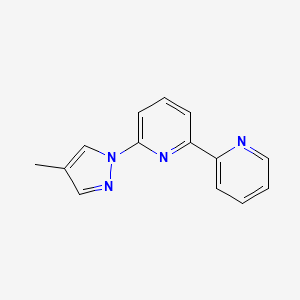
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
